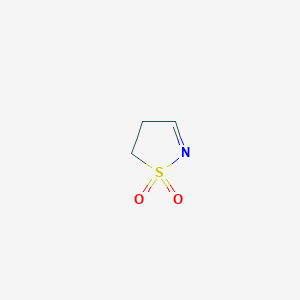
6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile
Übersicht
Beschreibung
“6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile” is a chemical compound . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics .
Synthesis Analysis
The synthesis of quinoline derivatives involves the construction of the quinoline ring system and reactions to construct fused or binary quinoline-cord heterocyclic systems . The key intermediates are 2-chloroquinoline-3-carboxylic acids, which are obtained by means of oxidation with silver nitrate in an alkaline medium .Molecular Structure Analysis
The molecular structure of quinoline derivatives is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . Quinoline displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
The chemical reactions of quinoline derivatives depend on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . The reactions involve the hydrolysis of chlorine in position 2 of quinoline by treatment with boiling acetic acid .Wissenschaftliche Forschungsanwendungen
Optoelectronic and Charge Transport Properties
6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile and its derivatives exhibit promising structural, electronic, optical, and charge transport properties. Studies on hydroquinoline derivatives, including a compound similar to 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, have shown their potential as efficient multifunctional materials in optoelectronics. Their properties, such as absorption wavelengths, hole transport tendency, and reorganization energies, suggest applications in electronic and photonic devices (Irfan et al., 2020).
Fluorescent Dye Applications
Derivatives of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, particularly those with methoxy groups, have been found to act as stable, solvent, and pH-independent green fluorescent dyes. These compounds can be synthesized through a series of chemical reactions, starting from arylmalonates. Their fluorescence properties open up potential applications in various fields requiring fluorescent markers, such as biological imaging and diagnostics (Enoua et al., 2012).
Synthesis and Chemical Transformations
The chloroquinoline-3-carbonitrile derivatives, including 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile, have been the subject of extensive research focusing on their synthesis and diverse chemical reactions. These compounds are versatile in their chemical reactivity and have been used in the production of biologically active compounds. The variety of reactions they undergo makes them valuable in synthetic organic chemistry (Mekheimer et al., 2019).
Antifungal and Antimicrobial Applications
Research has shown that certain derivatives of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile possess significant antifungal and antimicrobial properties. These compounds have been synthesized and tested against various microbial strains, indicating their potential use in developing new antimicrobial agents. The variation in functional groups on these compounds can influence their biological activity, making them interesting candidates for pharmaceutical development (Desai et al., 2021).
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile is the acetylcholinesterase enzyme (AChE) . AChE plays a crucial role in the nervous system where it breaks down the neurotransmitter acetylcholine, which is involved in transmitting signals across nerve synapses .
Mode of Action
6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing nerve impulse transmission .
Biochemical Pathways
The compound affects the cholinergic pathway, specifically the hydrolysis of acetylcholine . By inhibiting AChE, the compound disrupts this pathway, leading to an increase in acetylcholine levels in the synaptic cleft .
Pharmacokinetics
The compound’s effectiveness in inhibiting ache suggests that it has sufficient bioavailability to interact with its target .
Result of Action
The inhibition of AChE by 6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile leads to an increase in acetylcholine levels in the synaptic cleft . This can enhance nerve impulse transmission, which may have potential therapeutic effects in conditions like Alzheimer’s disease, where a decrease in acetylcholine is observed .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chloro-2-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2O/c11-8-1-2-9-6(4-8)3-7(5-12)10(14)13-9/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZXBUZOSJRPBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-oxo-1,2-dihydroquinoline-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



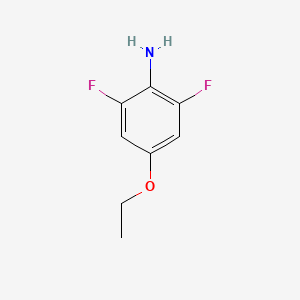
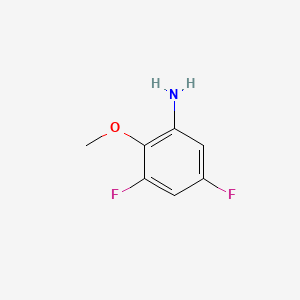
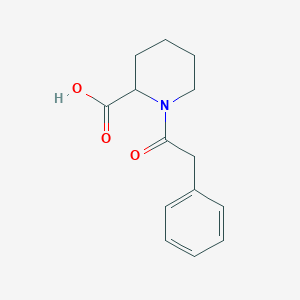
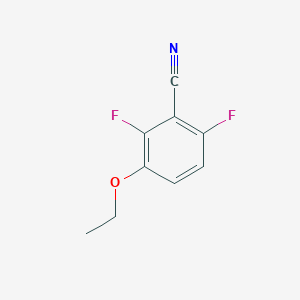
![4-Oxo-4,5-dihydrothieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B1319588.png)


![Tert-butyl 2-(hydroxymethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1319594.png)

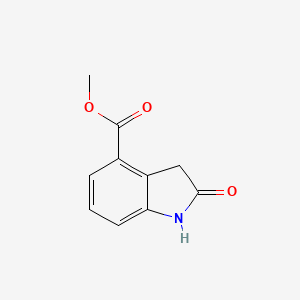

![Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride](/img/structure/B1319603.png)

